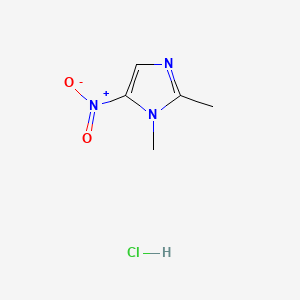
4-(3-Phenylpropyl)piperidine hydrochloride
Descripción general
Descripción
4-(3-Phenylpropyl)piperidine hydrochloride, also known as PPP, is a chemical compound that has been widely used in scientific research as a tool to study the central nervous system. PPP is a selective sigma-1 receptor agonist, which means it can bind to and activate the sigma-1 receptor, a protein that is involved in various cellular functions. In
Mecanismo De Acción
4-(3-Phenylpropyl)piperidine hydrochloride binds to the sigma-1 receptor, a protein that is located in the endoplasmic reticulum of cells. Activation of the sigma-1 receptor leads to the modulation of various cellular functions, including calcium signaling, ion channel activity, and neurotransmitter release. This compound has been shown to increase the release of dopamine and serotonin, two important neurotransmitters that are involved in mood regulation and reward processing.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and modulation of neurotransmitter release. It has also been shown to have analgesic effects, reduce anxiety-like behavior, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-Phenylpropyl)piperidine hydrochloride has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor. However, it also has some limitations, such as its short half-life and potential toxicity at high doses. This compound should be used with caution in lab experiments, and appropriate safety measures should be taken.
Direcciones Futuras
There are several future directions for research on 4-(3-Phenylpropyl)piperidine hydrochloride, including investigating its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, further studies are needed to understand the mechanisms of action of this compound and its effects on various cellular functions. Finally, the development of new and more potent sigma-1 receptor agonists could lead to the discovery of novel treatments for various diseases.
Aplicaciones Científicas De Investigación
4-(3-Phenylpropyl)piperidine hydrochloride has been extensively used in scientific research to study the sigma-1 receptor and its role in various physiological and pathological conditions. It has been shown to have neuroprotective effects, reduce inflammation, and modulate neurotransmitter release. This compound has also been used as a tool to investigate the mechanisms of action of other drugs, such as cocaine and amphetamines.
Propiedades
IUPAC Name |
4-(3-phenylpropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14;/h1-3,5-6,14-15H,4,7-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYWENFVDLKMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226909 | |
| Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76000-08-3 | |
| Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076000083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine, 4-(3-phenylpropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1606724.png)






![1-[1,6-dihydroxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone](/img/structure/B1606737.png)





